![molecular formula C8H12O3 B14232565 (1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 418756-97-5](/img/structure/B14232565.png)
(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,5S)-8-oxabicyclo[321]octane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the use of glycal-derived propargylic esters. A novel homogeneous gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement has been developed to access disubstituted 8-oxabicyclo[3.2.1]octane with high efficiency and complete diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of (1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,5S,6R)-8-Azabicyclo[3.2.1]octane-2,6-diol: This compound has a similar bicyclic structure but includes nitrogen atoms.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant biological activity.
Uniqueness
(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its oxabicyclo ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
418756-97-5 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
NSNRGOHLAHURBS-XVMARJQXSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]2CC[C@H]1O2)C(=O)O |
Kanonische SMILES |
C1CC(C2CCC1O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
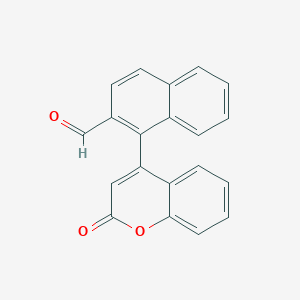

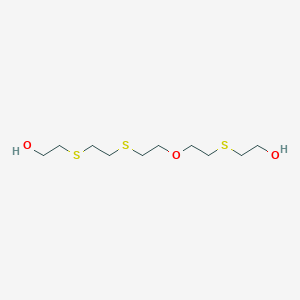

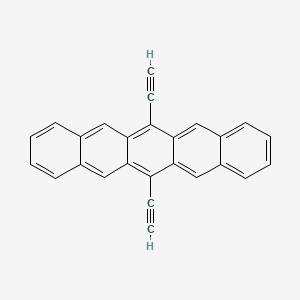

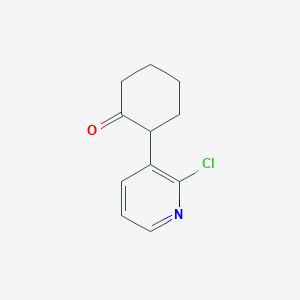
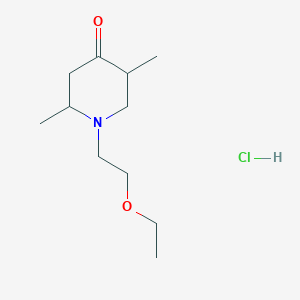
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
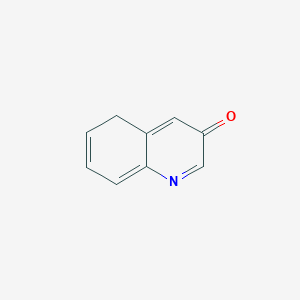
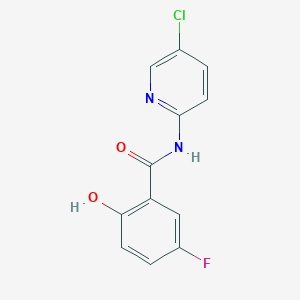
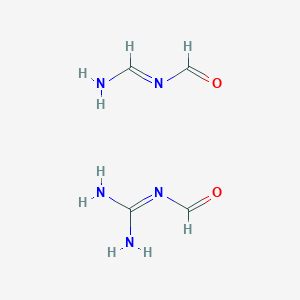
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
